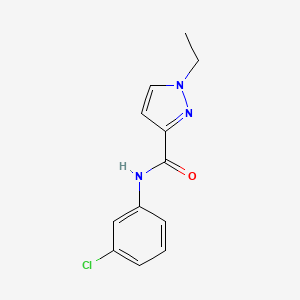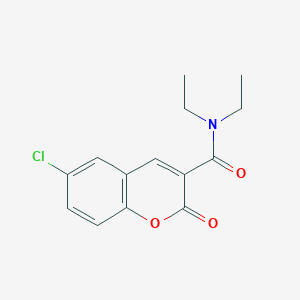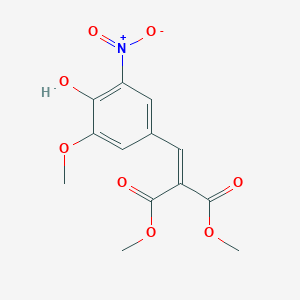![molecular formula C17H19N3O3 B5861005 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a hydrazine derivative that has a molecular formula of C18H20N2O3.
Mécanisme D'action
The mechanism of action of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is not fully understood. However, studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to improve cognitive function by increasing acetylcholine levels. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has also been shown to have antimicrobial properties and can inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments is its potential applications in various fields of research. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to have anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments is its potential toxicity. Studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide. One area of research is the development of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide-based drugs for cancer treatment. Studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide-based drugs for the treatment of neurodegenerative diseases. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to improve cognitive function by increasing acetylcholine levels, making it a potential treatment for Alzheimer's and Parkinson's disease. Additionally, future research can focus on the development of new synthesis methods for 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, which can improve its yield and purity.
Conclusion:
In conclusion, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is a hydrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. While there are limitations to using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments, its potential applications make it an important compound for future research.
Méthodes De Synthèse
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can be synthesized using a two-step process. In the first step, 3,5-dimethylphenol is reacted with acetyl chloride in the presence of a base to form 2-(3,5-dimethylphenoxy)acetophenone. In the second step, the resulting compound is reacted with N-phenylhydrazinecarboxamide in the presence of a reducing agent to form 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide.
Applications De Recherche Scientifique
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to have antimicrobial properties and can be used as a potential antibiotic.
Propriétés
IUPAC Name |
1-[[2-(3,5-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCPLMQASKHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)




![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)